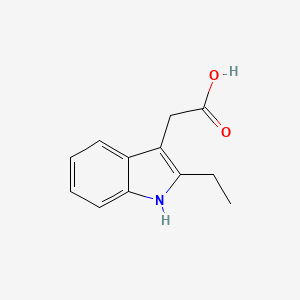

2-(2-ethyl-1H-indol-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-(2-ethyl-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C12H13NO2/c1-2-10-9(7-12(14)15)8-5-3-4-6-11(8)13-10/h3-6,13H,2,7H2,1H3,(H,14,15) |

InChI Key |

UYWGYIXTYGHANH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N1)CC(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 2 Ethyl 1h Indol 3 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 2-(2-ethyl-1H-indol-3-yl)acetic acid, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for unambiguous structural confirmation.

Proton NMR (¹H-NMR) Applications

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling patterns reveal adjacent protons.

For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the different types of protons present:

Indole (B1671886) N-H Proton: A broad singlet is anticipated in the downfield region, typically between 8.0 and 8.6 ppm, characteristic of the acidic proton on the indole nitrogen.

Aromatic Protons: The four protons on the benzene (B151609) ring of the indole nucleus (H-4, H-5, H-6, and H-7) are expected to appear as a complex multiplet pattern in the aromatic region, generally between 7.0 and 7.6 ppm.

Acetic Acid Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂COOH) adjacent to the indole C3 position would likely produce a singlet around 3.7 ppm.

Ethyl Group Protons: The ethyl group at the C2 position gives rise to two signals: a quartet for the methylene (-CH₂) protons deshielded by the indole ring, and a triplet for the terminal methyl (-CH₃) protons.

Carboxylic Acid O-H Proton: The hydroxyl proton of the carboxylic acid group typically appears as a very broad singlet far downfield (δ > 10 ppm) and may not always be observed due to chemical exchange with trace amounts of water in the solvent.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Indole N-H | 8.0 - 8.6 | Broad Singlet (br s) |

| Aromatic C-H (H-4, H-5, H-6, H-7) | 7.0 - 7.6 | Multiplet (m) |

| -CH₂COOH | ~3.7 | Singlet (s) |

| -CH₂CH₃ | 2.7 - 2.9 | Quartet (q) |

| -CH₂CH₃ | 1.2 - 1.4 | Triplet (t) |

| -COOH | >10 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy maps the carbon framework of a molecule. Since the natural abundance of ¹³C is low (~1.1%), proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon atom. The chemical shift range for ¹³C is much wider than for ¹H, allowing for excellent resolution of signals. oregonstate.edu

The expected ¹³C-NMR spectrum for this compound would feature signals corresponding to the twelve unique carbon atoms:

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) is the most deshielded, appearing far downfield, typically in the 170-185 ppm range. libretexts.org

Indole Ring Carbons: The eight carbons of the indole ring have characteristic chemical shifts. The C2 carbon, bonded to the ethyl group, and the quaternary carbons (C3, C3a, C7a) would have distinct signals. Aromatic and heteroaromatic carbons typically resonate between 110 and 150 ppm. libretexts.orgcompoundchem.com

Aliphatic Carbons: The methylene carbon of the acetic acid side chain (-CH₂COOH) and the two carbons of the ethyl group (-CH₂CH₃) would appear in the upfield region of the spectrum. The methylene carbon of the ethyl group is expected around 18-25 ppm, while the terminal methyl carbon would be the most shielded, appearing around 12-16 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 170 - 185 |

| Indole C2, C3a, C7a | 125 - 140 |

| Indole C4, C5, C6, C7 | 110 - 125 |

| Indole C3 | 105 - 115 |

| -CH₂COOH | 30 - 35 |

| -CH₂CH₃ | 18 - 25 |

| -CH₂CH₃ | 12 - 16 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic absorption frequency, making the IR spectrum a molecular fingerprint.

For this compound, the IR spectrum would confirm the presence of the key functional groups:

O-H Stretch: The carboxylic acid O-H group gives rise to a very broad and strong absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. purdue.edu

N-H Stretch: The indole N-H group is expected to show a moderate to sharp absorption band around 3300-3400 cm⁻¹. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups are found just below 3000 cm⁻¹. pressbooks.publibretexts.org

C=O Stretch: The carbonyl group (C=O) of the carboxylic acid produces a very strong and sharp absorption band in the region of 1700-1725 cm⁻¹. researchgate.net This is often the most intense peak in the spectrum.

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the indole aromatic ring typically result in several moderate bands between 1450 and 1600 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3300 - 3400 | Medium, Sharp |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and often fragment in a reproducible manner. researchgate.net This "fingerprint" fragmentation pattern is highly valuable for structural elucidation.

For this compound (Molecular Weight ≈ 203.24 g/mol ), the EI-MS spectrum is expected to show:

Molecular Ion Peak (M⁺•): A peak at m/z 203 corresponding to the intact radical cation.

Major Fragmentation Pathways: The most characteristic fragmentation for indole-3-acetic acid derivatives is the cleavage of the bond between the indole ring and the acetic acid side chain. libretexts.org This involves the loss of the carboxyl group (-COOH, 45 Da), leading to a highly stable quinolinium-like cation. This fragment is often the base peak (the most intense peak) in the spectrum. Another significant fragmentation would be the loss of the ethyl group.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 203 | [C₁₂H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 158 | [M - COOH]⁺ | Loss of the carboxylic acid group; likely the base peak. |

| 174 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition, a capability that distinguishes it from low-resolution MS. nih.gov For this compound, HRMS would be used to confirm its molecular formula. By comparing the experimentally measured accurate mass with the theoretically calculated mass, the elemental formula C₁₂H₁₃NO₂ can be definitively established. This technique is also invaluable for confirming the elemental composition of the fragments observed in the EI-MS spectrum, thereby adding a high degree of confidence to the structural assignment. nih.gov

Table 5: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Ion |

|---|---|---|

| C₁₂H₁₃NO₂ | 203.09463 | [M]⁺• |

| C₁₂H₁₄NO₂ | 204.10245 | [M+H]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is exceptionally suited for the analysis of indole derivatives, providing crucial information on molecular weight and structure.

For the analysis of this compound (molar mass: 203.24 g/mol ), a reverse-phase HPLC separation on a C18 column is typically employed. mdpi.commdpi.com The mobile phase often consists of a gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.comnih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source in positive ion mode. In this mode, this compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 204.2.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. While direct spectral data for this specific compound is not widely published, fragmentation patterns can be predicted based on the analysis of indole-3-acetic acid (IAA). mdpi.com The fragmentation of IAA ([M+H]⁺ at m/z 176.1) typically results in a major quinolinium ion fragment at m/z 130.0, corresponding to the loss of the carboxymethyl group. mdpi.com For this compound, a similar primary fragmentation would be the loss of the acetic acid moiety (-CH₂COOH, 59 Da), leading to a significant fragment ion. The presence of the ethyl group at the C2 position would influence the formation of a stable indolenine-based cation.

| Parameter | Expected Value/Condition |

|---|---|

| Ionization Mode | ESI Positive ([M+H]⁺) |

| Parent Ion (m/z) | ~204.2 |

| Major Fragment Ion (m/z) | ~158.1 (Loss of -CH₂CO) or ~144.1 (Loss of -CH₂COOH) |

| LC Column | Reverse-phase C18 or C8 |

| Mobile Phase | Gradient of Methanol or Acetonitrile in Water with 0.1% Formic Acid |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for both monitoring the synthesis of this compound and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of chemical reactions, such as the Fischer indole synthesis often used to prepare such compounds. nih.govthieme.deukessays.com A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in a suitable solvent system.

The progress of the reaction is visualized by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. Due to the introduction of the polar acetic acid group, this compound is expected to have a lower retention factor (Rf) than its less polar precursors. Visualization is typically achieved under UV light (254 nm), as indole rings are UV-active, or by staining with reagents like p-anisaldehyde. researchgate.net

| Mobile Phase (v/v/v) | Typical Rf (Product) | Visualization |

|---|---|---|

| Chloroform / Ethyl Acetate (B1210297) / Formic Acid (77:22:1) researchgate.netacademicjournals.org | 0.35 - 0.45 | UV (254 nm) |

| Ethyl Acetate / Hexane (1:1) | 0.25 - 0.35 | UV (254 nm), p-Anisaldehyde Stain |

| Acetic Acid / Ethyl Acetate / Toluene / n-Hexane (4:11:70:15) akjournals.com | 0.40 - 0.50 | UV (254 nm) |

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for its quantification. nih.gov Reversed-phase HPLC is the most common mode used for indole derivatives. nih.govresearchgate.net

The compound is separated on a C8 or C18 column, where the stationary phase is nonpolar. The mobile phase is a polar mixture, typically methanol or acetonitrile and water, often acidified with acetic or formic acid to ensure the carboxylic acid group remains protonated, leading to sharper, more symmetrical peaks. nih.gov The presence of the ethyl group at the C2 position increases the hydrophobicity of the molecule compared to unsubstituted IAA. Consequently, this compound is expected to have a longer retention time than IAA under identical reversed-phase conditions. Detection is commonly performed using a UV detector, as the indole ring has a characteristic absorbance maximum around 280 nm, or a fluorescence detector for higher sensitivity (excitation ~280 nm, emission ~350-360 nm). nih.govnih.gov

| Parameter | Condition |

|---|---|

| Column | Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Isocratic or gradient elution with Methanol / 1% Acetic Acid nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min academicjournals.orgnih.gov |

| Detection | UV at 280 nm or Fluorescence (Ex: 282 nm, Em: 360 nm) nih.gov |

| Column Temperature | 30-45 °C academicjournals.orgmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, but it requires a crucial sample preparation step: derivatization. nih.gov Due to the polar carboxylic acid and N-H groups, the compound has low volatility and would perform poorly in a GC system.

To increase volatility, the active hydrogens are replaced with nonpolar groups. Common derivatization methods include:

Silylation: Reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons on the carboxyl and indole nitrogen groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.netnih.gov

Esterification: Converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol with an acid catalyst. nih.gov

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are fragmented and detected, allowing for structural elucidation and quantification.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

A crystallographic analysis of this compound would be expected to reveal similar characteristics, particularly strong hydrogen bonding involving the carboxylic acid groups, likely forming centrosymmetric dimers, and additional N-H···O interactions. The data obtained would include the space group, unit cell dimensions, and atomic coordinates for all non-hydrogen atoms.

| Parameter | Reported Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5622 (7) |

| b (Å) | 18.891 (2) |

| c (Å) | 9.6524 (13) |

| β (°) | 104.454 (13) |

| Key Intermolecular Interaction | N—H···O hydrogen-bonded dimers |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, O, which is often determined by difference) in a compound. This experimental data is then compared to the theoretical values calculated from the compound's proposed molecular formula. For a sample to be considered pure, the experimental values must match the theoretical values within a narrow margin, typically ±0.4%.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 70.91% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.45% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.89% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 15.74% |

Computational Chemistry and in Silico Modeling of 2 2 Ethyl 1h Indol 3 Yl Acetic Acid and Its Analogues

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 2-(2-ethyl-1H-indol-3-yl)acetic acid, and a biological macromolecule.

Prediction of Binding Affinities and Modes with Biological Macromolecules (e.g., COX-2, Cholinesterases, Lipoxygenase, Dopamine (B1211576) Receptors)

Computational studies have explored the binding of indole-3-acetic acid derivatives to various biological targets, suggesting a broad spectrum of potential therapeutic applications.

Cyclooxygenase-2 (COX-2): The analogue Etodolac is a known preferential inhibitor of COX-2, an enzyme implicated in inflammation and pain. nih.govrumedo.ru Molecular docking studies of various ligands with the COX-2 enzyme have identified key binding interactions. researchgate.net For instance, docking analyses of other COX-2 inhibitors have revealed binding energies ranging from -8.688 to -10.298 kcal/mol, indicating strong and stable binding within the enzyme's active site. plos.org The binding of Etodolac and its analogues is believed to occur in the upper portion of the COX enzyme's active site, which prevents the substrate, arachidonic acid, from entering. drugbank.com

Cholinesterases: Analogues of indole-3-acetic acid have been investigated for their potential to inhibit acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. researchgate.net Docking studies of various indole (B1671886) derivatives have shown that these molecules can bind within the deep, narrow gorge of the AChE binding site, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). bas.bgddg-pharmfac.net For example, certain 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have shown potent AChE inhibition, with IC50 values as low as 0.91 µM. researchgate.net

Lipoxygenase (LOX): Certain derivatives of 2-(1H-indol-3-yl)acetic acid have demonstrated significant inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.net Computational docking has supported these findings, identifying favorable binding interactions within the LOX active site. researchgate.net

Dopamine Receptors: In vivo screening has identified Etodolac as a compound with significant neuroprotective effects on dopamine (DA) neurons. nih.gov While specific docking studies for this compound with dopamine receptors are not widely available, research on other ligands has established reliable homology models and docking procedures for D2-like receptors. nih.govresearchgate.net These studies are crucial for predicting the affinity of novel ligands and guiding the design of new antipsychotic or neuroprotective agents. nih.gov

| Compound Type | Target Receptor | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Designed de novo ligand (C_773) | COX-2 | -10.298 | plos.org |

| Designed de novo ligand (C_997) | COX-2 | -8.688 | plos.org |

| Eutypoid C | COX-2 | -10.39 | nih.gov |

| Eutypoid E | COX-2 | -9.87 | nih.gov |

Analysis of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of the ligand-receptor complex is determined by various non-covalent interactions.

Interactions with COX-2: Docking simulations of inhibitors within the COX-2 active site consistently show the importance of hydrogen bonds and hydrophobic interactions. researchgate.net Key amino acid residues such as Arg120, Tyr355, and Arg513 are often involved in forming hydrogen bonds with the ligand. researchgate.net Hydrophobic interactions with residues lining the active site pocket further stabilize the binding. researchgate.net For Etodolac, its structure allows for favorable placement within the hydrophobic channel of the COX enzyme, leading to effective inhibition.

Interactions with Acetylcholinesterase (AChE): The binding of inhibitors to AChE is characterized by a combination of interactions. The aromatic rings of the indole structure can form pi-pi stacking interactions with aromatic residues like tryptophan and tyrosine within the binding gorge. lupinepublishers.com Hydrogen bonds and hydrophobic interactions also play a crucial role in anchoring the ligand to the enzyme. lupinepublishers.com

| Target Receptor | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| COX-2 | Arg120, Tyr355, Arg513 | Hydrogen Bonding, Salt Bridge | researchgate.net |

| Acetylcholinesterase | Tryptophan (Trp), Tyrosine (Tyr) | Pi-Pi Stacking | lupinepublishers.com |

| Acetylcholinesterase | Various active site residues | Hydrogen Bonding, Hydrophobic Interactions | lupinepublishers.com |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A specific DFT study on Etodolac, performed using the B3LYP functional and 6-311++G(d,p) basis set, has provided detailed information on its molecular geometry and electronic properties. researchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity and kinetic stability of a molecule. For Etodolac, the HOMO-LUMO energy gap was calculated to be 5.19 eV. researchgate.net A large energy gap generally implies high molecular stability and low chemical reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map helps in identifying the sites for electrophilic and nucleophilic attack. Such studies reveal the charge distribution and reactive sites of the molecule, which is vital for understanding its interaction with biological receptors and its metabolic fate. researchgate.net

| Parameter | Calculated Value | Reference |

|---|---|---|

| HOMO Energy | -6.27 eV | researchgate.net |

| LUMO Energy | -1.00 eV | researchgate.net |

| HOMO-LUMO Energy Gap | 5.27 eV | researchgate.net |

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are essential for predicting the pharmacokinetic properties of a drug candidate in the early stages of development. nih.govljmu.ac.uk For Etodolac, several key pharmacokinetic parameters have been established through both experimental and computational means.

Etodolac is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability. researchgate.net It is highly bound to plasma proteins (>99%), primarily albumin. drugbank.com The compound is extensively metabolized in the liver, and the primary route of excretion for the drug and its metabolites is through the kidneys (72%). drugbank.com Computational tools can predict these properties, as well as assess drug-likeness based on criteria such as Lipinski's Rule of Five, which helps to filter out compounds with poor pharmacokinetic prospects.

| ADME Property | Predicted/Observed Value | Implication | Reference |

|---|---|---|---|

| BCS Class | II | Low solubility, high permeability | researchgate.net |

| Plasma Protein Binding | >99% | High binding, primarily to albumin | drugbank.com |

| Metabolism | Extensive (Liver) | Metabolized before excretion | drugbank.com |

| Route of Excretion | Renal (72%) | Primarily excreted via urine | drugbank.com |

| Human Intestinal Absorption | Good (predicted for many analogues) | Likely well-absorbed orally | japsonline.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of a protein-ligand complex over time. nih.gov These simulations are used to assess the stability of the docked pose obtained from molecular docking.

For COX-2 inhibitors, MD simulations of up to 150 nanoseconds have been performed to analyze the stability of the ligand within the binding site. nih.govresearchgate.net Key metrics analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds maintained over the simulation time. nih.govresearchgate.net

A stable RMSD for the complex indicates that the ligand remains securely bound in its initial docked conformation. RMSF analysis can highlight flexible regions of the protein and ligand. The persistence of hydrogen bonds and other interactions throughout the simulation confirms a stable binding mode. Finally, binding free energy calculations (e.g., MM/PBSA) can provide a more accurate estimation of the binding affinity. nih.gov For one COX-2 inhibitor, a good binding free energy of -174.45 kJ/mol was calculated, indicating a very stable complex. nih.gov Such analyses are critical for validating docking results and confirming the binding stability of compounds like this compound and its analogues.

Structure Activity Relationship Sar Studies of 2 2 Ethyl 1h Indol 3 Yl Acetic Acid and Diverse Indole Derivatives

Impact of Substitution Patterns on the Indole (B1671886) Nucleus (e.g., Ethyl Group at C2, Acetic Acid at C3)

The substitution pattern on the indole core is a primary determinant of biological activity. The placement of an alkyl group at the C2 position and an acetic acid moiety at the C3 position are defining features of this class of compounds.

The acetic acid side chain at C3 is considered essential for many of the biological activities associated with this scaffold. researchgate.net The planar aromatic indole ring and the carboxyl group side chain are crucial for receptor binding. The distance between the acidic center and the aromatic ring is a critical parameter; increasing the length of the side chain often leads to a decrease or loss of activity. gpatindia.com

The alkyl group at C2 , specifically an ethyl group, significantly modulates the compound's activity. Research on 2-alkylindole-3-acetic acids has shown that while 2-methyl-IAA is a known auxin, the 2-ethyl (2-Et-IAA) and 2-(n-propyl) (2-Pr-IAA) homologues also demonstrate activity, though with some variations. fao.orgunamur.be These compounds are generally considered borderline between strong and weak auxins. fao.org Quantum-chemical calculations suggest that the C2-alkyl group influences the rotational preference of the acetic acid side chain, causing it to tilt relative to the indole ring system. This conformational shift may be a key reason for the altered biological activity compared to the unsubstituted Indole-3-acetic acid (IAA). fao.org For anti-inflammatory activity, as seen in the related pyranocarboxylic acid class, substituting the C2-equivalent position with an ethyl or n-propyl group can yield compounds that are significantly more active than the corresponding methyl derivative. gpatindia.com

Table 1: Effect of Indole Nucleus Substitution on Activity

| Position | Substituent | General Impact on Activity | Reference |

|---|---|---|---|

| C2 | Methyl | Active | fao.orgunamur.be |

| C2 | Ethyl | Active, though optimal response may be lower than C2-Methyl in some assays. Can be superior for other activities. | gpatindia.comfao.org |

| C2 | n-Propyl | Active, similar to C2-Ethyl. | fao.orgunamur.be |

| C3 | Acetic Acid | Generally essential for activity; chain length is critical. | researchgate.netgpatindia.com |

| C5 | Bromo | Can modulate herbicidal activity, often lower than unsubstituted analog. | nih.gov |

| N1 | Methyl/Ethyl | Can increase herbicidal activity in certain diindole series. | nih.gov |

Influence of Modifications to the Carboxylic Acid Side Chain (e.g., Esterification, Amidation, Hydrazide Formation, Heterocyclic Ring Annulation)

Modification of the C3-acetic acid side chain is a common strategy to alter the physicochemical properties, metabolic stability, and biological activity of indole derivatives.

Esterification and Amidation: The conversion of the carboxylic acid to its corresponding ester or amide derivatives is a fundamental modification. In some contexts, such as anti-inflammatory pyranocarboxylic acids, ester or amide derivatives are reported to be inactive, highlighting the necessity of the free carboxylic acid for activity. gpatindia.com However, in other studies, masking the polarity of the acidic function through ester or amide bonds has led to improved antiplasmodial activity. nih.gov A wide range of indole-3-acetamides have been synthesized by coupling indole-3-acetic acid with various anilines, yielding compounds with significant α-amylase inhibitory and antioxidant activities. nih.gov Similarly, amino acid conjugates of IAA, which are essentially amide derivatives, have shown potent activity in stimulating plant tissue growth, with some conjugates of amino acids like cysteine, methionine, and alanine (B10760859) exceeding the activity of IAA itself. nih.gov

Hydrazide Formation: The carboxylic acid can be converted into an acetohydrazide (acid hydrazide). researchgate.net This transformation is often achieved by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov Indole-3-acetic acid hydrazide is a key synthetic intermediate, serving as a precursor for the synthesis of more complex derivatives like hydrazones, Schiff bases, and various heterocyclic systems. researchgate.netnih.govbiosynth.com These hydrazides themselves can possess biological activity, with reports of enzyme inhibition. biosynth.com

Heterocyclic Ring Annulation: The acetic acid side chain can be utilized to construct new heterocyclic rings fused to the indole core or attached to it. For example, indole-3-acetic acid can be condensed with o-phenylenediamine (B120857) or o-aminophenol to yield benzimidazole (B57391) or benzoxazole (B165842) derivatives, respectively. researchgate.net More complex strategies involve intramolecular cyclization reactions to form indolocarbazoles or diazepinones fused to the indole ring, creating rigid structures with distinct biological profiles. rsc.orgacs.org

Table 2: Impact of Carboxylic Acid Side Chain Modification

| Modification | Resulting Moiety | General Impact on Activity | Reference |

|---|---|---|---|

| Esterification | Ester | Context-dependent: Inactive for some anti-inflammatory effects, but can improve activity in other areas (e.g., antiplasmodial). | gpatindia.comnih.gov |

| Amidation | Amide | Context-dependent: Can lead to inactivity or confer new activities like α-amylase inhibition. | nih.govgpatindia.com |

| Hydrazide Formation | Hydrazide | Creates a key intermediate for further synthesis; can possess intrinsic activity. | researchgate.netbiosynth.com |

| Heterocyclic Annulation | Fused/Linked Heterocycles | Generates novel, often rigid, structures with unique biological activities. | rsc.orgacs.org |

Role of Substituents on Peripheral Moieties (e.g., Schiff Bases, Sulfonohydrazides)

Further derivatization of the molecule, often starting from the acid hydrazide intermediate, allows for the introduction of diverse peripheral moieties that can significantly influence biological activity.

Schiff Bases (Hydrazones): Indole-3-acetohydrazide can be readily condensed with various aldehydes and ketones to form Schiff bases (also known as hydrazones). researchgate.net This class of compounds is known for a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.govscirp.orgzu.edu.pk The biological activity of these Schiff bases is highly dependent on the nature of the aldehyde or ketone used in their synthesis. For example, a series of Schiff base triazoles derived from indole-3-acetic acid and substituted benzaldehydes showed promising antibacterial and cytotoxic potential, with the specific substitution on the benzaldehyde (B42025) ring modulating the potency. nih.gov

Sulfonohydrazides: The combination of the indole acetic acid scaffold with a sulfonate or sulfonohydrazide moiety can also yield potent biological agents. The SAR of indole acetic acid sulfonate derivatives indicates that the indole ring, a carboxamide linker, and the sulfonate group are key pharmacophoric features. researchgate.net These compounds have been investigated as inhibitors of ectonucleotidases, which are potential therapeutic targets for cancer. researchgate.netresearchgate.net

Stereochemical Considerations in Biological Activity

Stereochemistry can play a pivotal role in the biological activity of indole derivatives, particularly when a chiral center is present. For the parent compound 2-(2-ethyl-1H-indol-3-yl)acetic acid, the carbon atom of the side chain attached to the indole ring (the α-carbon) is not chiral.

However, introducing a substituent at this α-carbon, such as a methyl group to create an α-methylacetic acid derivative, would introduce a chiral center. In related classes of compounds, such as the NSAID Etodolac, which has a chiral center, the biological activity resides primarily in one enantiomer. nih.gov The (S)-enantiomer of Etodolac is responsible for the selective COX-2 inhibition and the associated pharmacological effects. nih.gov This enantioselectivity is a common theme in drug action, where the three-dimensional arrangement of atoms is critical for precise interaction with a biological target. mdpi.com Studies on other chiral molecules have shown that while different stereoisomers might bind to a target, their biological efficacy (e.g., antimalarial activity) can differ significantly, suggesting that factors like stereoselective cellular uptake can be critical. mdpi.com

Bioisosteric Replacements for Enhanced Activity or Selectivity

Bioisosteric replacement is a key strategy in medicinal chemistry to modify the physicochemical properties of a molecule while retaining or improving its biological activity. drughunter.com This often involves replacing a functional group, like a carboxylic acid, with another group that has similar steric and electronic characteristics. nih.gov

The carboxylic acid moiety, while often crucial for the pharmacophore, can present challenges related to metabolic instability and poor membrane permeability. nih.govnih.gov A common and highly successful bioisosteric replacement for the carboxylic acid group is the 1H-tetrazole ring . cambridgemedchemconsulting.comrug.nl Tetrazoles have a similar pKa to carboxylic acids (pKa ≈ 4.5-4.9), allowing them to exist in an ionized state at physiological pH and mimic the key interactions of the carboxylate group. drughunter.comrug.nl This replacement has been shown to improve metabolic stability and can lead to enhanced biological properties. nih.govresearchgate.net

Other non-classical bioisosteres for carboxylic acids that have been successfully employed in drug design include:

Acyl Sulfonamides: These are weaker acids (pKa ~9-10) but can offer increased lipophilicity and metabolic stability. drughunter.com

Hydroxamic Acids: These can chelate metal ions in enzyme active sites and have been used in various inhibitor designs. nih.gov

Hydroxyisoxazoles: These planar heterocycles are acidic (pKa ~4-5) and have been used extensively in developing analogs of neurotransmitters. nih.gov

Oxadiazolinones and Tetrazolones: These heterocycles have also been explored as carboxylic acid surrogates with modified properties. cambridgemedchemconsulting.comrsc.org

Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

| Bioisostere | Key Features | Reference |

|---|---|---|

| 1H-Tetrazole | Similar pKa to COOH, more lipophilic, metabolically stable. | drughunter.comcambridgemedchemconsulting.comrug.nl |

| Acyl Sulfonamide | Weaker acid, increased lipophilicity. | drughunter.comnih.gov |

| Hydroxamic Acid | Metal chelating properties, similar interactions to COOH. | nih.gov |

| 3-Hydroxyisoxazole | Planar, similar pKa to COOH. | nih.gov |

| Tetrazolone | Can serve as an effective mimic with improved pharmacokinetic profiles. | rsc.org |

Future Research Directions and Translational Perspectives for 2 2 Ethyl 1h Indol 3 Yl Acetic Acid

Development of Novel Indole (B1671886) Acetic Acid-Based Chemical Probes

A significant avenue for future research lies in the development of chemical probes based on the 2-(2-ethyl-1H-indol-3-yl)acetic acid structure. Such probes are invaluable tools for elucidating the mechanisms of action and identifying the binding partners of bioactive molecules. For instance, the synthesis of a 4-azidoindole-3-acetic acid has been reported as a photoprobe to study auxin activity. acs.org This strategy could be adapted to create a photoaffinity-labeled version of this compound, which upon photoactivation, could covalently bind to its biological targets, allowing for their subsequent identification and characterization.

Furthermore, the incorporation of fluorescent tags, such as nitrobenzofurazan (NBD) or coumarin (B35378) derivatives, onto the this compound backbone could enable the visualization of its subcellular localization and transport dynamics in real-time. These fluorescent probes would be instrumental in comparative studies with IAA to understand how the 2-ethyl substitution affects its cellular uptake and distribution.

Below is a table outlining potential chemical probes that could be developed from this compound.

| Probe Type | Functional Group | Potential Application |

| Photoaffinity Probe | Azido group | Identification of binding proteins |

| Fluorescent Probe | NBD, Coumarin, or other fluorophores | Visualization of cellular uptake and localization |

| Biotinylated Probe | Biotin | Affinity purification of target proteins |

Identification and Characterization of New Biological Targets

The primary receptor for IAA in plants is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which is part of the SCF-TIR1 ubiquitin ligase complex. nih.gov The binding of auxin to TIR1 triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes. wikipedia.org The 2-ethyl substitution in this compound may alter its binding affinity and specificity for TIR1 and its related F-box proteins. Future research should involve in vitro binding assays and structural biology studies to determine how this modification impacts the interaction with the known auxin perception machinery.

Moreover, the structural alteration could lead to the identification of entirely new biological targets. The indole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide range of proteins. researchgate.net High-throughput screening of this compound against diverse panels of enzymes and receptors could uncover novel biological activities beyond the realm of plant hormone signaling. For example, some indole derivatives have shown potential as anticancer and antimicrobial agents. researchgate.netmdpi.com

Advancements in Rational Design and Virtual Screening for Analogues

Rational drug design and virtual screening have become indispensable tools in modern chemistry. frontiersin.orgnih.gov These computational approaches can be powerfully applied to explore the chemical space around this compound to design analogues with enhanced activity, selectivity, or improved physicochemical properties.

A future research direction would be to build a computational model of the interaction of this compound with its putative targets, such as TIR1. This model could then be used for in silico screening of a virtual library of analogues with modifications at various positions of the indole ring (e.g., positions 4, 5, 6, and 7) and the acetic acid side chain. This approach would accelerate the discovery of new leads with potentially interesting biological profiles.

The following table presents a summary of possible structural modifications for the rational design of analogues.

| Modification Site | Potential Substituents | Desired Outcome |

| Indole Ring (Positions 4, 5, 6, 7) | Halogens, Alkoxy, Nitro groups | Altered binding affinity and selectivity |

| Acetic Acid Side Chain | Esterification, Amidation | Improved bioavailability and stability |

| Indole Nitrogen | Alkylation, Acylation | Modified physicochemical properties |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. Transcriptomics (e.g., RNA-seq), proteomics, and metabolomics can provide a global snapshot of the cellular changes induced by this compound.

For instance, treating a model plant like Arabidopsis thaliana with this compound and comparing its gene expression profile to that of IAA-treated plants could reveal unique signaling pathways activated by the modified auxin. nih.gov Metabolomic profiling could identify specific metabolic shifts, providing further insights into its mode of action. Such comprehensive datasets are crucial for building accurate models of its biological function. nih.gov

Exploration of Novel Synthetic Routes to Expedite Derivative Synthesis

The advancement of research on this compound and its derivatives will heavily rely on efficient and scalable synthetic methods. While various synthetic routes for indole-3-acetic acid derivatives have been established, such as the Fischer indole synthesis, there is always room for improvement. bohrium.com Future work should focus on developing novel, high-yield synthetic strategies for 2-substituted indole-3-acetic acids. thieme-connect.com

This could involve exploring new catalytic systems, one-pot procedures, or flow chemistry approaches to streamline the synthesis of a diverse library of analogues for biological screening. bohrium.comrsc.org For example, a facile in situ synthesis has been reported for indole acetic acid sulfonate derivatives. nih.gov Similar innovative approaches could significantly accelerate the research and development process for this class of compounds.

The table below outlines some potential synthetic strategies to explore.

| Synthetic Strategy | Description | Potential Advantages |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone | A classic and versatile method for indole synthesis. |

| Palladium-Catalyzed Cross-Coupling | Coupling of functionalized indoles with other building blocks | Allows for the introduction of a wide range of substituents. |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel | Increased efficiency and reduced waste. |

| Flow Chemistry | Continuous synthesis in a reactor | Scalability and improved control over reaction conditions. |

Potential in Agrochemical Research as Auxin Analogues

Synthetic auxins have a long history of use in agriculture as herbicides for broadleaf weed control and as plant growth regulators. wikipedia.orgunl.edu The structural similarity of this compound to natural auxin suggests its potential for agrochemical applications. The 2-ethyl group may confer increased stability against enzymatic degradation in plants compared to IAA, a desirable trait for a commercial herbicide or growth regulator. nih.gov

Future research should involve systematic screening of this compound and its derivatives for their effects on a wide range of plant species, including both crops and weeds. Dose-response studies would be necessary to determine if these compounds exhibit the classic biphasic auxin response: growth promotion at low concentrations and phytotoxicity at high concentrations. unl.edu The discovery of a novel auxin analogue with a unique activity spectrum could provide a new tool for sustainable agriculture. nih.gov

Q & A

Q. Optimization Strategies :

- Continuous-Flow Reactors : Improve yield and purity by maintaining consistent temperature and mixing .

- Catalysts : Palladium or copper complexes for regioselective coupling (if introducing additional substituents) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Conventional Batch | 65-75 | 90-95 | RT, 24h, N₂ atmosphere | |

| Continuous-Flow | 85-90 | ≥98 | 50°C, 2h residence time |

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

A multi-technique approach ensures structural confirmation and purity assessment:

- NMR Spectroscopy :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS in negative mode for [M-H]⁻ ion (theoretical m/z: 217.1) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Answer:

Discrepancies may arise from tautomerism, impurities, or solvent interactions. Methodological steps include:

2D NMR (COSY, HSQC) : Assign overlapping peaks and confirm connectivity .

X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding .

Control Experiments : Repeat synthesis with deuterated solvents or alternative reagents to isolate artifacts .

Example Case : A ¹H NMR signal at 3.2 ppm (initially attributed to CH₂) might instead stem from residual ethyl acetate. Solvent suppression or column purification can address this .

Advanced: What strategies are effective for evaluating the compound’s biological activity (e.g., COX-2 inhibition)?

Answer:

In Vitro Assays :

- COX-2 Inhibition : Use a fluorometric kit to measure prostaglandin E₂ (PGE₂) reduction in LPS-induced macrophages .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC values ≤50 µg/mL suggest activity) .

Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina. Prioritize compounds with ΔG ≤ -8 kcal/mol .

Q. Table 2: Representative Biological Data (Hypothetical)

| Assay Type | Result | Protocol | Reference |

|---|---|---|---|

| COX-2 Inhibition | IC₅₀ = 1.2 µM | Fluorometric PGE₂ assay | |

| Antimicrobial (MIC) | 32 µg/mL (Gram+) | CLSI M07-A11 |

Advanced: How should researchers address low stability or decomposition during storage?

Answer:

Decomposition is often due to moisture sensitivity or oxidation. Mitigation strategies:

- Storage : Argon-purged vials at -20°C, desiccated .

- Stability Testing : Accelerated studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability .

Basic: What are the safety and handling precautions for this compound?

Answer:

While specific GHS data for this compound is limited, analogous indole derivatives require:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Incinerate via EPA-approved protocols for halogen-free organics .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

Q. Table 3: Computational Parameters for Derivative Design

| Parameter | Target Range | Tool |

|---|---|---|

| logP | 2–3 | SwissADME |

| Topological PSA | ≤80 Ų | Molinspiration |

| CYP3A4 Inhibition | Low probability | admetSAR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.